3'-Fluoro-4'-methylacetophenone

Catalog No.
S717972
CAS No.
42444-14-4
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-4'-methylacetophenone

CAS Number

42444-14-4

Product Name

3'-Fluoro-4'-methylacetophenone

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanone

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3

InChI Key

XAMNMGLEJNLUIH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)F

3'-Fluoro-4'-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is part of the acetophenone family, characterized by a phenyl ring substituted with a fluorine atom at the 3' position and a methyl group at the 4' position. This compound exhibits unique chemical properties due to the presence of both fluorine and methyl substituents, which can influence its reactivity and interactions in various chemical environments. The compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals .

Synthesis

3'-Fluoro-4'-methylacetophenone can be synthesized through several methods, including the Friedel-Crafts acylation of 3-fluoro-4-methylanisole with acetic anhydride. [Source: BLD Pharm - 42444-14-4|3'-Fluoro-4'-methylacetophenone|BLD Pharm, ] This reaction is typically performed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Potential Applications

  • Medicinal Chemistry: Due to the presence of the fluorine and methyl groups, 3'-Fluoro-4'-methylacetophenone could serve as a building block for the synthesis of novel bioactive molecules. Its reactive ketone functional group allows for further chemical modifications, potentially leading to compounds with diverse pharmacological properties. However, no documented research on the development of specific drugs using 3'-Fluoro-4'-methylacetophenone has been identified.
  • Material Science: The aromatic ring structure with the fluorine and methyl substituents could potentially influence the physical and chemical properties of polymers or other materials synthesized using 3'-Fluoro-4'-methylacetophenone as a starting material. However, no documented research on the development of specific materials using 3'-Fluoro-4'-methylacetophenone has been identified.
, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions .

Major Products Formed

  • Oxidation leads to 3'-fluoro-4'-methylbenzoic acid.
  • Reduction results in 3'-fluoro-4'-methylbenzyl alcohol.
  • Substitution can yield various substituted acetophenones depending on the nucleophile used.

While specific biological activity data for 3'-fluoro-4'-methylacetophenone is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their enhanced lipophilicity and bioactivity, making them valuable in medicinal chemistry. Research has shown that fluorinated acetophenones can possess antimicrobial and anti-inflammatory activities, although further studies are necessary to establish the specific biological effects of this compound .

The synthesis of 3'-fluoro-4'-methylacetophenone can be achieved through various methods, with one common approach being the Friedel-Crafts acylation reaction. In this process, 3-fluoro-4-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in solvents like dichloromethane at low temperatures to optimize yield and control the reaction rate .

General Procedure

  • Combine 3-fluoro-4-methylbenzoyl chloride with an aromatic compound.
  • Add aluminum chloride as a catalyst.
  • Conduct the reaction under controlled temperature conditions.
  • Purify the resulting product through recrystallization or distillation .

3'-Fluoro-4'-methylacetophenone has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it useful in chemical research, particularly in studying reaction mechanisms involving fluorinated compounds.
  • Potential Drug Development: Due to its biological activity profile, it may be explored further for potential therapeutic applications .

Interaction studies involving 3'-fluoro-4'-methylacetophenone focus on its reactivity with nucleophiles and electrophiles. The presence of fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Additionally, studies have indicated that fluorinated compounds can interact differently with biological targets compared to their non-fluorinated counterparts, potentially affecting binding affinity and selectivity .

Several compounds share structural similarities with 3'-fluoro-4'-methylacetophenone:

Compound NameStructural FeaturesUnique Aspects
4-FluoroacetophenoneLacks methyl group at the 4' positionMore polar due to absence of additional methyl group
2-Fluoro-4-methylacetophenoneFluorine at the 2' positionDifferent electronic effects due to substitution
4-MethylacetophenoneLacks fluorine atom at the 3' positionLess lipophilic compared to fluorinated variants
4-Fluoro-3-methylacetophenoneFluorine at the 4' positionSimilar but with different substitution patterns

Uniqueness

The uniqueness of 3'-fluoro-4'-methylacetophenone lies in its combination of both fluorine and methyl substituents on the phenyl ring. This specific arrangement imparts distinct chemical properties such as increased lipophilicity and altered electronic effects, making it particularly valuable in specific synthetic and research applications .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3'-Fluoro-4'-methylacetophenone

Dates

Modify: 2023-08-15

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